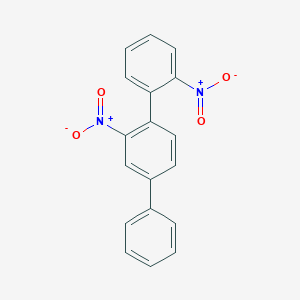

2,2'-Dinitro-1,1':4':1''-terphenyl

Description

Contextualization within Nitroaromatic Compounds and Terphenyl Frameworks

Nitroaromatic compounds, characterized by the presence of one or more nitro groups on an aromatic ring system, are a class of chemicals with significant industrial and scientific importance. The strong electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the aromatic system, impacting its reactivity, polarity, and potential for use in various applications. In many cases, nitroaromatics serve as key intermediates in the synthesis of dyes, pharmaceuticals, and energetic materials.

The terphenyl framework itself provides a rigid, conjugated system that has been explored for applications in materials science, including organic light-emitting devices (OLEDs) and as liquid crystals. walisongo.ac.idarxiv.org The introduction of nitro groups onto this framework, as in the case of dinitroterphenyls, can further modify these properties. For instance, the presence of nitro groups can impact the molecule's ability to engage in certain chemical reactions. Studies on related substituted terphenyls have shown that electron-withdrawing groups like the dinitro substituents can result in low to no conversion in Scholl-type oxidative cyclization reactions, which are used to create larger polycyclic aromatic systems. researchgate.net

Significance in Contemporary Chemical Research

While direct research on 2,2''-Dinitro-1,1':4',1''-terphenyl is limited, the broader class of dinitrated terphenyls holds relevance in modern chemical research, particularly in materials science. For example, a highly substituted derivative, 4,4''-di(dodec-1-yn-1-yl)-2,2''-dinitro-1,1':4',1''-terphenyl, has been utilized as a precursor in the bottom-up synthesis of structurally well-defined graphene nanoribbons (GNRs). molaid.com This suggests that the 2,2''-dinitro-p-terphenyl core, while perhaps not extensively studied on its own, can serve as a valuable building block for creating complex, functional materials.

The study of various terphenyl derivatives continues to be an active area of research. For instance, amino-substituted terphenyls like 4,4''-diamino-p-terphenyl (B1209156) are investigated for creating sensitive hydrogen gas sensors and for their behavior on metal surfaces. chemicalbook.com Terphenyllin derivatives, which share the p-terphenyl (B122091) core, have been identified as potential anticancer agents. nih.gov These examples highlight the versatility of the terphenyl structure and underscore the potential for its functionalized derivatives, including nitro-substituted isomers, to contribute to advancements in diverse scientific fields. However, specific research to unlock the potential of 2,2''-Dinitro-1,1':4',1''-terphenyl remains to be published.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H12N2O4 |

|---|---|

Molecular Weight |

320.3g/mol |

IUPAC Name |

2-nitro-1-(2-nitrophenyl)-4-phenylbenzene |

InChI |

InChI=1S/C18H12N2O4/c21-19(22)17-9-5-4-8-15(17)16-11-10-14(12-18(16)20(23)24)13-6-2-1-3-7-13/h1-12H |

InChI Key |

INXRMVQPMFVWHZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursors

Direct Nitration Strategies for Terphenyl Systems

Direct nitration involves introducing nitro groups onto the terphenyl backbone. The primary challenge lies in controlling the position and number of nitro groups added, a concept known as regioselectivity. The phenyl groups of p-terphenyl (B122091) are activating, directing electrophiles to the ortho and para positions. Since the para positions are blocked by the other rings, nitration is directed to the ortho positions (2, 2', 5, 5', 2'', etc.).

Achieving specific substitution patterns, such as the 2,2'-dinitro configuration, requires careful control of reaction conditions to favor mono- or di-nitration and to direct the nitro groups to the desired locations. Regioselective nitration aims to install functional groups at specific positions on a molecule. google.com

Several methods have been developed to enhance regioselectivity in the nitration of aromatic compounds:

Zeolite Catalysts: Solid acid catalysts, such as zeolites, can provide shape-selectivity due to their defined pore structures. ias.ac.inrsc.org By performing the reaction within the constrained environment of a zeolite cage, it is possible to favor the formation of one isomer over another. ias.ac.in For instance, nitration of aromatic compounds using a zeolite catalyst in a solvent-free system with dinitrogen tetroxide and air can lead to high yields and para-selectivities. rsc.org

Heterogeneous Nitrating Systems: Using reagents supported on solid materials, such as silica, can also control the reaction's selectivity. researchgate.net For example, silica-supported aluminum nitrate (B79036) has been shown to be an effective reagent for the nitration of phenols and phenyl ethers with high regioselectivity. researchgate.net

Controlling Reaction Conditions: Factors such as temperature, reaction time, and the choice of nitrating agent and solvent can significantly influence the isomeric distribution of the products. A study on the nitration of p-terphenyl in glacial acetic acid represents an early attempt to systematically study the products of direct nitration on this scaffold. rsc.org

A common and potent method for nitrating aromatic compounds is the use of a "sulfonitric mixture," which consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comchemguide.co.uk The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.comchemguide.co.uk

This method has been applied to complex terphenyl systems. For instance, the synthesis of Ethyl 4,4''-Dibromo-5'-(butylamino)-2',6'-dinitro-[1,1':3',1''-terphenyl]-4'-carboxylate was achieved by treating the corresponding m-terphenyl (B1677559) precursor with a sulfonitric mixture in acetic acid. The reaction was initiated at 0 °C and then heated to 50 °C. researchgate.net This demonstrates the efficacy of sulfonitric mixtures for introducing multiple nitro groups onto a sterically hindered terphenyl core. researchgate.net

| Reactant | Nitrating Agent | Conditions | Product | Yield |

| Ethyl 5'-(butylamino)-4,4''-dibromo-[1,1':3',1''-terphenyl]-4'-carboxylate | Sulfonitric mixture in acetic acid | 0 °C, then 50 °C for 40 min | Ethyl 4,4''-dibromo-5'-(butylamino)-2',6'-dinitro-[1,1':3',1''-terphenyl]-4'-carboxylate | 97% |

This interactive table summarizes the conditions for sulfonitric mixture-based nitration of a terphenyl derivative. researchgate.net

Precursor Synthesis and Derivatization Routes

An alternative to direct nitration is to construct the terphenyl molecule from smaller, pre-nitrated aromatic rings. This approach offers greater control over the final substitution pattern.

Dinitroterphenyl compounds can serve as crucial intermediates for synthesizing more complex heterocyclic systems. A key example is the Cadogan reaction, a reductive cyclization method used to prepare carbazoles. In this context, a dinitroterphenyl derivative can be treated with a reducing agent (like a trialkyl phosphite) to induce cyclization and form a carbazole (B46965) ring system. The synthesis of highly functionalized m-terphenyl derivatives, which can be subsequently nitrated, provides precursors for such cyclization reactions, highlighting their importance in materials chemistry. researchgate.net

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.govmdpi.com This strategy allows for the rapid construction of complex molecular architectures, such as the terphenyl scaffold. acs.orgnih.gov

For example, a three-component reaction involving alkyl- or arylamines, β-ketoesters, and chalcones in the presence of a cerium(IV) ammonium (B1175870) nitrate catalyst has been used to build a library of highly substituted m-terphenyl derivatives. acs.orgnih.gov This method forms three new bonds and one ring in a single step with high atom economy. acs.orgnih.gov The resulting terphenyl structure can then be subjected to further functionalization, such as nitration, to yield the desired dinitro compound.

| Component 1 | Component 2 | Component 3 | Catalyst | Product |

| Alkyl- or Arylamines | β-Ketoesters | Chalcones | Ce(IV) ammonium nitrate | Highly substituted dihydro-m-terphenyl derivatives |

This interactive table outlines the components of a multi-component reaction for synthesizing terphenyl scaffolds. acs.orgnih.gov

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds between aromatic rings. tandfonline.comresearchgate.net This reaction typically involves the coupling of an aryl halide with an arylboronic acid. researchgate.net It is a highly versatile method for synthesizing substituted biaryls and terphenyls. tandfonline.comresearchgate.net

The synthesis of p-terphenyl derivatives can be efficiently achieved through a two-fold Suzuki-Miyaura coupling reaction. tandfonline.com This can be accomplished by reacting a dihalo-benzene with two equivalents of a phenylboronic acid or by reacting a benzene-diboronic acid with two equivalents of a phenyl halide. tandfonline.comresearchgate.net To synthesize 2,2'-Dinitro-1,1':4':1''-terphenyl, this strategy could involve:

Coupling 1,4-dibromobenzene (B42075) with 2-nitrophenylboronic acid.

Coupling benzene-1,4-diboronic acid with 1-bromo-2-nitrobenzene.

The Suzuki-Miyaura reaction is compatible with a wide range of functional groups, including the nitro group, making it an ideal method for assembling pre-functionalized rings into the final terphenyl structure. acs.org Researchers have developed efficient, ligand-free catalytic systems, such as using heterogeneous Pd/C catalysts, to synthesize new p-terphenyl derivatives in very good yields (78–91%). tandfonline.com

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Product |

| Methyl 5-bromo-2-iodobenzoate | Various aryl boronic acids | Pd/C (ligand-free) | Not specified | p-Terphenyl derivatives |

| Phenyl-1,4-diboronic acid bis-pinacol ester | Various aryl halides | Pd(PPh₃)₄ | Ag₂CO₃ | Symmetrical terphenyls |

This interactive table presents examples of Suzuki-Miyaura reactions used to synthesize terphenyl derivatives. tandfonline.comresearchgate.net

Chemical Reactivity and Transformations

Reductive Cyclization Pathways

The presence of two nitro groups in strategic positions on the terphenyl backbone allows for intramolecular reductive cyclization reactions, a powerful method for synthesizing nitrogen-containing heterocyclic compounds.

Reductive cyclization of dinitro-aromatic compounds is a key strategy for the synthesis of fused heterocyclic systems. In the case of molecules like 2,2'-Dinitro-1,1':4':1''-terphenyl, a double cyclization can be induced. This process can lead to the formation of indolocarbazole derivatives, which are significant for their potential applications in medicinal and materials chemistry. unimi.it

The reaction involves the reduction of the nitro groups to intermediates that can subsequently attack the adjacent aromatic rings, forming new five-membered rings. While the double cyclization of o-dinitro compounds can be challenging, it presents a promising route for the synthesis of complex heterocyclic structures. unimi.it

Various reducing agents can be employed to facilitate the reductive cyclization of dinitro-aromatic compounds. Triethylphosphite is a notable reagent in this context, as it is effective in the reduction of nitro compounds to form important ring systems. bohrium.com The reaction with triethylphosphite typically involves deoxygenation of the nitro group to a reactive nitrene intermediate, which then undergoes cyclization. This method has been successfully applied to synthesize phenothiazines and anthranils from corresponding nitro-precursors. bohrium.comrsc.org

Hydrazine (B178648) is another reducing agent used in such transformations, often in the presence of a catalyst. The choice of reducing agent and reaction conditions plays a critical role in the efficiency of the cyclization process and the yields of the resulting heterocyclic products. bohrium.com

Table 1: Reductive Cyclization of Nitro-Compounds

| Starting Material | Reducing Agent | Product | Yield (%) |

|---|---|---|---|

| 2-Nitrophenyl phenyl sulphide | Triethylphosphite | Phenothiazine | 54% bohrium.com |

| 2-Nitrophenyl phenyl sulphide | Triethylphosphite | N-ethylphenothiazine | 2% bohrium.com |

| o-Nitro-trans-stilbene | Triethylphosphite | S-styrylanthranil | 54% bohrium.com |

| o-Nitro-trans-stilbene | Triethylphosphite | 3-phenylanthranil | 58% bohrium.com |

| 2,3-dinitro-1,1'-terphenyl | Phenyl formate (B1220265) (CO surrogate) | Indolocarbazole | 28% unimi.it |

Photochemical Reactions of Nitrated Terphenyls

Nitrated terphenyls, upon exposure to light, can undergo a variety of photochemical reactions, driven by the excitation of the nitro-aromatic system. These reactions can lead to the formation of new chemical bonds and functional groups.

Upon absorption of light, nitrated terphenyl molecules are promoted to an electronically excited state. For nitro-substituted p-terphenyl (B122091), the excitation to low-lying singlet states (S1 and S2) involves the lone pair of electrons of the NO2 group, rather than the π-electrons of the phenylene units. chemrxiv.org The brightest transition for this system is from the ground state (S0) to the third singlet excited state (S3), which involves the π electrons of the terphenyl ring. chemrxiv.org The behavior of the molecule in its excited state, including its lifetime and the pathways it takes to return to the ground state, dictates the subsequent photochemical reactions.

In the presence of nitrate (B79036) or nitrite (B80452) ions in frozen aqueous solutions, aromatic compounds can undergo photochemically induced nitration and hydroxylation. researchgate.net The photolysis of nitrate and nitrite generates reactive species such as hydroxyl radicals (•OH) and nitrogen dioxide radicals (•NO2). nih.gov These radicals can then attack the aromatic rings of the terphenyl molecule.

The mechanism for hydroxylation often involves the addition of an •OH radical to the aromatic ring. For nitration, several pathways are possible, including the reaction with •NO2. nih.gov The presence of an OH group on the aromatic substrate has been shown to play an important role in the course of these reactions. researchgate.net

Many photochemical reactions of nitrated terphenyls proceed through free-radical mechanisms. wikipedia.org These reactions are typically initiated by the homolytic cleavage of a bond upon absorption of light, generating radical species. nptel.ac.in For instance, the photolysis of chlorobenzene (B131634) in frozen solutions can lead to the formation of biphenyl (B1667301) and terphenyl derivatives through a free-radical mechanism, where the aggregation of molecules facilitates coupling reactions. muni.czunh.edu

A free-radical reaction generally involves three main steps:

Initiation: The initial formation of radicals, often triggered by light. wikipedia.org

Propagation: A series of reactions where radicals react with non-radical molecules to form new products and new radicals, continuing the chain reaction. libretexts.org

The specific products formed in these photoreactions depend on the reaction conditions, including the solvent and the presence of other reactive species.

Functional Group Interconversions of Nitro Groups

The electron-withdrawing nature of the nitro groups significantly influences the reactivity of the aromatic rings in 2,2'-Dinitro-1,1':4',1''-terphenyl, making them less susceptible to electrophilic substitution. However, the nitro groups themselves are readily converted into other functional groups, with reduction being the most prominent transformation.

Reduction to Amino Groups (e.g., for [1,1':4',1'']terphenyl-2,2''-diamine)

The conversion of the nitro groups in 2,2'-Dinitro-1,1':4',1''-terphenyl to amino groups to form [1,1':4',1'']terphenyl-2,2''-diamine is a synthetically important reaction. This transformation can be achieved through various reduction methods, including catalytic hydrogenation and chemical reduction using reagents like stannous chloride.

Catalytic transfer hydrogenation using hydrazine hydrate (B1144303) in the presence of a palladium on carbon (Pd/C) catalyst is an effective method for this reduction. This approach is often preferred due to its efficiency and the avoidance of handling highly flammable hydrogen gas directly. The reaction typically proceeds under reflux conditions in a suitable solvent such as methanol. While specific conditions for 2,2'-Dinitro-1,1':4',1''-terphenyl are not extensively detailed in publicly available literature, the reduction of the structurally similar 2,2'-dinitrobiphenyl (B165474) provides a strong model for this transformation. In such cases, the reaction time can be a critical factor in achieving the desired diamine product. researchgate.net

Another established method for the reduction of aromatic nitro compounds is the use of stannous chloride (SnCl₂) in an acidic medium, typically concentrated hydrochloric acid. This reaction is often carried out in a solvent like ethanol (B145695) and may require heating to proceed to completion. The general procedure involves dissolving the dinitro compound in the solvent, followed by the addition of the stannous chloride solution. The reaction progress can be monitored by techniques such as thin-layer chromatography.

Detailed research findings on the specific reduction of 2,2'-Dinitro-1,1':4',1''-terphenyl are limited. However, drawing parallels from the reduction of its positional isomer, 4,4'-dinitro-p-terphenyl, provides insight into potential synthetic strategies. For instance, the reduction of 4,4'-dinitro-p-terphenyl has been successfully carried out using both hydrazine with a palladium catalyst and stannous chloride with hydrochloric acid. These methods suggest viable pathways for the synthesis of the corresponding diamino-terphenyl.

Below is a table summarizing typical conditions for the reduction of related dinitro aromatic compounds, which can be considered as starting points for the optimization of the reduction of 2,2'-Dinitro-1,1':4',1''-terphenyl.

Table 1: Representative Conditions for the Reduction of Dinitro Aromatic Compounds to Diamines

| Reagent/Catalyst | Reducing Agent | Solvent | Temperature | Reaction Time | Reference |

|---|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrazine Hydrate | Methanol | Reflux | Variable | nih.gov |

Intermolecular Interactions and Solid State Phenomena

Hydrogen Bonding Networks

Hydrogen bonding is a directional intermolecular force that occurs when a hydrogen atom, covalently bonded to a highly electronegative atom like oxygen, nitrogen, or fluorine, is attracted to another nearby electronegative atom. britannica.comallen.in This interaction is a special type of dipole-dipole attraction and is significantly stronger than van der Waals forces. britannica.comlibretexts.org The formation of a hydrogen bond requires a hydrogen bond donor (a molecule with a hydrogen atom attached to an O, N, or F) and a hydrogen bond acceptor (a molecule with a lone pair of electrons on an O, N, or F atom). libretexts.orgsavemyexams.com

π-π Stacking Interactions in Crystalline Architectures

π-π stacking is a non-covalent interaction that occurs between aromatic rings. rug.nl These interactions are crucial in determining the three-dimensional structure of molecules in the solid state and play a significant role in fields like crystal engineering and materials science. rsc.org The energetics of π-π interactions are a combination of electrostatic, van der Waals, and hydrophobic forces. rug.nl Common geometries for π-π interactions include face-to-face, parallel-displaced (offset), and edge-to-face (T-shaped) arrangements. rug.nl

For 2,2'-Dinitro-1,1':4':1''-terphenyl, the terphenyl backbone provides ample opportunity for π-π stacking. The nitro groups are strongly electron-withdrawing, which significantly reduces the electron density of the phenyl rings to which they are attached. This electronic perturbation influences the nature of the stacking. Interactions between the electron-deficient nitro-substituted rings and the central, non-substituted phenyl ring of an adjacent molecule can lead to favorable quadrupole-quadrupole interactions. In some cases, the presence of nitro groups can lead to specific nitro–π stacking interactions. researchgate.net Density Functional Theory (DFT) calculations on related systems have shown that such interactions can sometimes be destabilizing, leading to unexpected photophysical properties. rsc.org

Metal-Arene Interactions in Coordination Chemistry of Terphenyl Ligands

Coordination chemistry involves the study of compounds formed between a central metal atom or ion and surrounding molecules or ions, known as ligands. uomustansiriyah.edu.iqgjcollegebihta.ac.in The ligands act as Lewis bases, donating electron pairs to the central metal, which acts as a Lewis acid. purdue.edupressbooks.pub Terphenyls can serve as ligands where the aromatic rings interact with a metal center. These metal-arene interactions are a form of coordinate covalent bond where the π-electrons of the aromatic ring are donated to the metal. pressbooks.pub

The terphenyl scaffold is particularly effective in coordination chemistry, as it can be designed to support one or more metal centers and stabilize them through interactions with the central arene ring. caltech.edu The strength of this metal-arene interaction is sensitive to the oxidation state of the metal and the presence of other ligands. nih.govnih.gov For instance, in nickel complexes with a meta-terphenyl diphosphine ligand, strong Ni(0)-arene interactions are observed, which become progressively weaker as the nickel is oxidized to Ni(I) or Ni(II), or when other ligands are added. nih.govnih.gov Similarly, bulky p-terphenyl (B122091) bis(anilide) ligands form complexes with Group 2 metals (Mg, Ca, Sr, Ba) that exhibit both intramolecular and intermolecular metal-arene interactions, which have been shown by computational studies to be largely electrostatic in nature. acs.org

| Complex | Ni Oxidation State | Key Ligand(s) | Ni-C(arene) Distance (Å) | P-Ni-P Angle (°) |

|---|---|---|---|---|

| (m-P₂)Ni | 0 | None | 1.973(2) | 139.06(2) |

| (m-P₂)Ni(CH₃CN) | 0 | CH₃CN | 2.0892(9) | N/A |

| (m-P₂)Ni(CO) | 0 | CO | 2.254(1) | N/A |

| (m-P₂)NiCl | I | Cl | 2.562(1) | 155.11(1) |

| (m-P₂)NiCl₂ | II | Cl₂ | 2.775(1) | 169.935(8) |

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. The surface is generated by partitioning the crystal electron density into molecular regions. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contact, which typically correspond to hydrogen bonds and other significant interactions. nih.gov

The analysis also produces two-dimensional "fingerprint plots," which summarize all intermolecular contacts by plotting the distance to the nearest atom external to the surface (d_e) against the distance to the nearest atom internal to the surface (d_i). unec-jeas.com The percentage contribution of different types of contacts (e.g., H···H, C···H, O···H) to the total Hirshfeld surface area can be calculated, providing a quantitative assessment of the packing forces. unec-jeas.comnih.gov

For a molecule like this compound, a Hirshfeld analysis would be expected to highlight the importance of C-H···O contacts between the phenyl hydrogens and the nitro groups, as well as C···H, H···H, and potential π-π stacking interactions. Analysis of a related dinitro-terphenyl derivative, ethyl 4,4''-dibromo-5'-(butylamino)-2',6'-dinitro-[1,1':3',1''-terphenyl]-4'-carboxylate, provides insight into the expected interactions. mdpi.com In other nitro-containing aromatic compounds, O···H/H···O contacts are shown to contribute significantly to the crystal packing. unec-jeas.com

| Interaction Type | Contribution (%) |

|---|---|

| Br···H/H···Br | 19.6 |

| H···H | 12.2 |

| C···H/H···C | 11.9 |

| O···H/H···O | 11.0 |

Conformational Changes and Polymorphism in Substituted Terphenyls

Substituted terphenyls are well-known for exhibiting conformational diversity and polymorphism, which is the ability of a substance to exist in two or more different crystal structures. rsc.orgresearchgate.netresearchgate.net The conformational flexibility arises from the rotation around the single bonds connecting the three phenyl rings. rsc.org This can lead to molecules adopting various shapes, such as twisted or helical conformations, in the liquid or glassy states. rsc.orgresearchgate.net

This inherent flexibility, combined with the different possible arrangements of intermolecular interactions, makes polymorphism highly probable for this compound. Studies on closely related 2,2''-bis-substituted para-terphenyls have demonstrated this phenomenon clearly. For example, 2,2''-bis(acetyloxymethyl)-para-terphenyl is known to exist in at least four different polymorphic forms, each with distinct melting points and crystal symmetries. rsc.orgresearchgate.net These different forms arise from the molecules adopting different conformations and packing arrangements in the solid state. The melting processes of some dinitro-terphenyls have also been noted to be complicated by polymorphic changes. researchgate.net

| Polymorph | Melting Point (K) | Crystal System/Space Group | Thermodynamic Stability |

|---|---|---|---|

| I | 364 | Monoclinic / P2₁/n | Most Stable |

| II | 345 | N/A | Metastable |

| III | 341 | N/A | Metastable |

| IV | 326 | N/A | Metastable |

Theoretical and Computational Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the reactivity of molecules. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule. researchgate.net For complex organic molecules like dinitroterphenyls, DFT provides a balance between computational cost and accuracy. earthlinepublishers.com

In a study on a related compound, ethyl 4,4''-dibromo-5'-(butylamino)-2',6'-dinitro-[1,1':3',1''-terphenyl]-4'-carboxylate, ab initio calculations at the 6-31+G* level were employed to determine its three-dimensional structure. mdpi.com These calculations revealed that steric congestion around the central benzene (B151609) ring forces several functional groups out of conjugation, a feature expected to increase the reactivity of the compound. mdpi.com Similar computational approaches for 2,2'-Dinitro-1,1':4',1''-terphenyl would involve geometry optimization to find the most stable conformation, followed by analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are key indicators of a molecule's ability to donate or accept electrons, thus providing insights into its chemical reactivity.

Table 1: Representative Quantum Chemical Calculation Parameters

| Parameter | Description | Typical Application |

|---|---|---|

| Method | The theoretical model used for the calculation (e.g., DFT, Hartree-Fock). | Determines the accuracy and computational cost of the simulation. |

| Functional | The specific approximation used within DFT (e.g., B3LYP, M06-2X). | Influences the calculated electronic and structural properties. |

| Basis Set | The set of mathematical functions used to describe the atomic orbitals (e.g., 6-31G*, cc-pVTZ). | Affects the accuracy of the molecular orbital descriptions. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the chemical reactivity and electronic excitation energy. |

This table is illustrative and specific values for 2,2'-Dinitro-1,1':4':1''-terphenyl would require dedicated computational studies.

Energy Decomposition Analysis for Intermolecular Interactions

Understanding the non-covalent interactions between molecules is essential for predicting their behavior in condensed phases. Energy Decomposition Analysis (EDA) is a computational technique used to break down the total interaction energy between molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion forces. researchgate.netrsc.orgnih.gov

EDA methods can be based on different theoretical frameworks, including both variational and perturbation theory approaches. researchgate.net For instance, Symmetry-Adapted Perturbation Theory (SAPT) is a popular method that calculates the interaction energy directly, while supermolecule approaches, often used with DFT, calculate the interaction energy as the difference between the energy of the complex and the sum of the energies of the individual molecules. unl.edu The results of an EDA can reveal the nature of the forces holding molecules together, whether they are dominated by hydrogen bonding, π-stacking, or weaker van der Waals interactions. This information is critical for understanding crystal packing, solvation, and interactions with biological targets.

Table 2: Components of Intermolecular Interaction Energy from EDA

| Energy Component | Description |

|---|---|

| Electrostatic (Ees) | The classical Coulombic interaction between the static charge distributions of the molecules. |

| Exchange-Repulsion (Eex) | Arises from the Pauli exclusion principle, preventing electrons of the same spin from occupying the same space. |

| Polarization (Epol) | The distortion of the electron cloud of one molecule in response to the electric field of another. |

| Dispersion (Edisp) | Attractive interactions arising from instantaneous fluctuations in electron density. |

| Charge Transfer (Ect) | The energy lowering due to the transfer of electrons from the occupied orbitals of one molecule to the virtual orbitals of another. |

This table outlines the general components provided by Energy Decomposition Analysis. Specific values depend on the interacting molecules and the computational method used.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental assignments. researchgate.net For 2,2'-Dinitro-1,1':4',1''-terphenyl, theoretical methods can be used to predict its infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra.

The prediction of vibrational spectra (IR and Raman) involves calculating the second derivatives of the energy with respect to the atomic coordinates to obtain the vibrational frequencies and normal modes. researchgate.net DFT methods have been shown to be very effective for this purpose. researchgate.netnih.gov A study on a fluorinated terphenyl liquid crystalline compound, for example, utilized DFT with the B3LYP functional and a 6-31G(d,p) basis set to optimize the molecular structure and analyze its vibrational spectra. researchgate.net

The prediction of electronic spectra (UV-Vis) is typically achieved using Time-Dependent DFT (TD-DFT). rsc.org This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. nih.gov The accuracy of TD-DFT calculations can be sensitive to the choice of functional, especially for systems involving charge-transfer excitations. nih.gov

Table 3: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameters | Computational Method |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational frequencies, IR intensities | DFT |

| Raman Spectroscopy | Vibrational frequencies, Raman activities | DFT |

| UV-Vis Spectroscopy | Excitation energies (λmax), Oscillator strengths | TD-DFT |

This table provides a general overview of predictable spectroscopic data. Accurate predictions for this compound would necessitate specific computational studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.